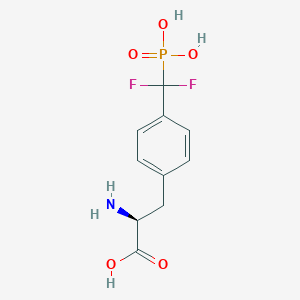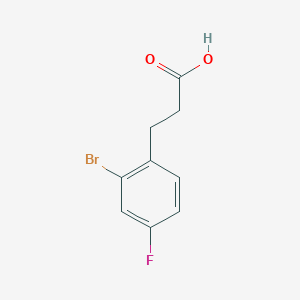![molecular formula C7H5NO B071600 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 169229-08-7](/img/structure/B71600.png)
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one (ABT) is a bicyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ABT has a unique structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have antitumor activity in several different types of cancer, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against several different viruses, including HIV, hepatitis C, and influenza. In addition, this compound has been shown to have antibacterial activity against several different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is its unique structure, which makes it a promising candidate for the development of new drugs with improved pharmacological properties. However, there are also several limitations to using this compound in lab experiments. For example, this compound is a highly reactive compound that can be difficult to work with in certain experimental conditions. In addition, the synthesis of this compound can be a complex and time-consuming process, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. One area of interest is the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound derivatives as potential treatments for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing this compound and its derivatives. Researchers are currently exploring new methods for synthesizing this compound that are more efficient and cost-effective than existing methods. Finally, researchers are also exploring the use of this compound as a tool for studying the structure and function of key enzymes and receptors in the body. This compound has been shown to be a potent inhibitor of several enzymes and receptors, which makes it a promising tool for studying their structure and function.
Métodos De Síntesis
The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form this compound. Other methods for synthesizing this compound include the Mannich reaction and the Friedel-Crafts reaction.
Aplicaciones Científicas De Investigación
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been shown to be a potent inhibitor of several enzymes, including monoamine oxidase and acetylcholinesterase, which are important targets for the development of new drugs.
Propiedades
Número CAS |
169229-08-7 |
|---|---|
Fórmula molecular |
C7H5NO |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C7H5NO/c9-7-4-6-5(7)2-1-3-8-6/h1-3H,4H2 |
Clave InChI |
MSLQOIWUDSFHFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C1=O)C=CC=N2 |
SMILES canónico |
C1C2=C(C1=O)C=CC=N2 |
Sinónimos |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















